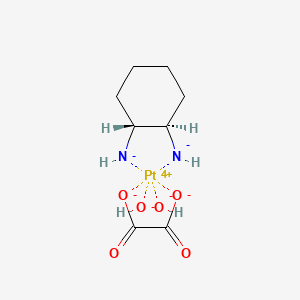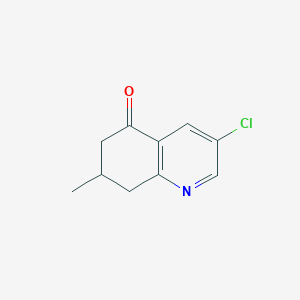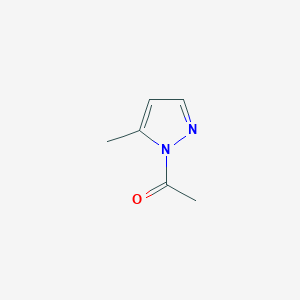
1-(5-Methyl-1H-pyrazol-1-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Methyl-1H-pyrazol-1-yl)ethan-1-one is a heterocyclic compound that features a pyrazole ring substituted with a methyl group at the 5-position and an ethanone group at the 1-position. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(5-Methyl-1H-pyrazol-1-yl)ethan-1-one can be synthesized through various methods. One common approach involves the reaction of 5-methyl-1H-pyrazole with ethanoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions and yields the desired product after purification .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and automated systems are employed to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(5-Methyl-1H-pyrazol-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The methyl group on the pyrazole ring can be substituted with other functional groups using electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed.
Major Products Formed:
Oxidation: Pyrazole carboxylic acids.
Reduction: Pyrazole alcohols.
Substitution: Halogenated or nitrated pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(5-Methyl-1H-pyrazol-1-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of agrochemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 1-(5-Methyl-1H-pyrazol-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes, while its anti-inflammatory effects are linked to the modulation of inflammatory mediators. The compound’s anticancer properties are believed to result from the induction of apoptosis in cancer cells through the activation of caspases and other apoptotic pathways .
Vergleich Mit ähnlichen Verbindungen
1-(5-Methyl-1H-pyrazol-1-yl)ethan-1-one can be compared with other pyrazole derivatives such as:
1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one: Similar structure but with a methyl group at the 3-position.
1-(5-Phenyl-1H-pyrazol-1-yl)ethan-1-one: Contains a phenyl group instead of a methyl group.
1-(5-Methyl-1H-pyrazol-1-yl)propan-1-one: Features a propanone group instead of an ethanone group
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
114906-08-0 |
|---|---|
Molekularformel |
C6H8N2O |
Molekulargewicht |
124.14 g/mol |
IUPAC-Name |
1-(5-methylpyrazol-1-yl)ethanone |
InChI |
InChI=1S/C6H8N2O/c1-5-3-4-7-8(5)6(2)9/h3-4H,1-2H3 |
InChI-Schlüssel |
HKBYBOOLSHHDFY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=NN1C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


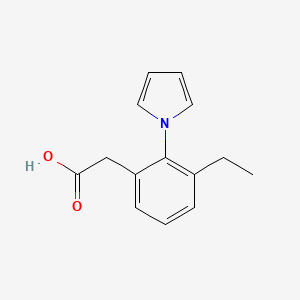
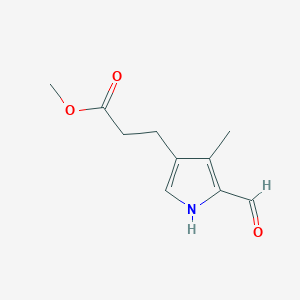
![Diethyl 1-methyl-4,7-dioxo-1,4,5,6,7,8-hexahydropyrrolo[2,3-b]azepine-3,5-dicarboxylate](/img/structure/B12882217.png)
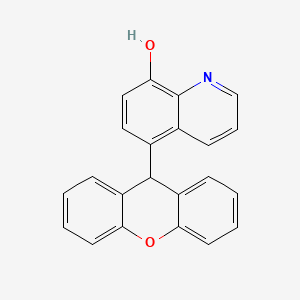
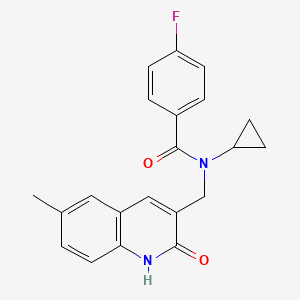
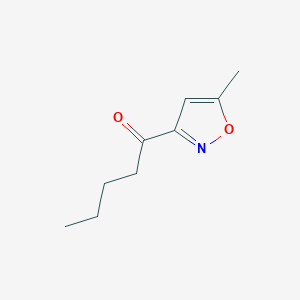

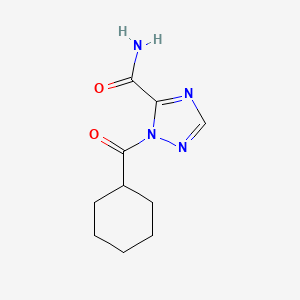


![(L-Alaninato-O,O')[N-cyano-N'-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]-N''-methylguanidine-NN]hydroxy copper](/img/structure/B12882267.png)
